molecular formula C9H18N2O2 B14805034 Pyrrolidin-3-yl diethylcarbamate

Pyrrolidin-3-yl diethylcarbamate

Cat. No.: B14805034
M. Wt: 186.25 g/mol
InChI Key: DSXKRRSLENMZHB-UHFFFAOYSA-N
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Description

Pyrrolidin-3-yl diethylcarbamate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-3-yl diethylcarbamate typically involves the reaction of pyrrolidine with diethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-3-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the diethylcarbamoyl moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Pyrrolidin-3-yl amine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pyrrolidin-3-yl diethylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl diethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system, which can have therapeutic implications for neurological disorders.

Comparison with Similar Compounds

    Pyrrolidin-2-one: Another pyrrolidine derivative with significant biological activity.

    Pyrrolidin-2,5-dione: Known for its use in the synthesis of pharmaceuticals.

    Prolinol: A pyrrolidine derivative used in asymmetric synthesis.

Uniqueness: Pyrrolidin-3-yl diethylcarbamate is unique due to its specific structural features and the presence of the diethylcarbamoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

pyrrolidin-3-yl N,N-diethylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-3-11(4-2)9(12)13-8-5-6-10-7-8/h8,10H,3-7H2,1-2H3

InChI Key

DSXKRRSLENMZHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1CCNC1

Origin of Product

United States

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